molecular formula C20H30N2 B3743269 1-cycloheptyl-4-[(E)-3-phenylprop-2-enyl]piperazine

1-cycloheptyl-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B3743269
M. Wt: 298.5 g/mol
InChI Key: MGTMDZNMDVENFM-DHZHZOJOSA-N
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Description

1-cycloheptyl-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system agents. This specific compound features a cycloheptyl group attached to the piperazine ring, along with a phenylprop-2-enyl group, making it a unique structure with potential pharmacological properties.

Properties

IUPAC Name

1-cycloheptyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2/c1-2-7-13-20(12-6-1)22-17-15-21(16-18-22)14-8-11-19-9-4-3-5-10-19/h3-5,8-11,20H,1-2,6-7,12-18H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTMDZNMDVENFM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using cycloheptyl halides.

    Attachment of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be attached through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Alkylated or acylated piperazines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in the modulation of neurotransmitter receptors.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets are still under investigation, but its structure suggests potential activity at serotonin and dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-cycloheptyl-4-(3-fluorobenzoyl)piperazine
  • 1-cycloheptyl-4-(phenylacetyl)piperazine
  • 1-cycloheptyl-4-(3,4,5-trimethoxybenzyl)piperazine

Uniqueness

1-cycloheptyl-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its specific combination of a cycloheptyl group and a phenylprop-2-enyl group attached to the piperazine ring. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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